molecular formula C14H12N2O3S B5539791 2-cyano-N-(3-methoxyphenyl)benzenesulfonamide

2-cyano-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No. B5539791
M. Wt: 288.32 g/mol
InChI Key: HQZFRSLZAJSPLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to "2-cyano-N-(3-methoxyphenyl)benzenesulfonamide," typically involves reactions starting from substituted benzaldehydes or benzoic acids. For instance, synthesis processes can include the reaction of benzenesulfonamide with methoxybenzoic acid in the presence of phosphorous oxychloride, showcasing the methodological diversity in producing such compounds (Sreenivasa et al., 2014).

Molecular Structure Analysis

X-ray diffraction studies offer insight into the molecular structure, revealing the crystalline form and spatial arrangement of atoms within the compound. For related sulfonamides, trigonal crystal systems and specific space groups have been reported, highlighting the structured and orderly nature of these molecules' atomic arrangements (Sreenivasa et al., 2014).

Chemical Reactions and Properties

The reactivity and functional group transformations in sulfonamides, including cyano and methoxy derivatives, involve various chemical reactions. For instance, the Rh(III)-catalyzed direct C−H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating reagent shows the compound's involvement in synthesizing ortho-cyanated products, indicating its reactivity and utility in organic synthesis (Zhang et al., 2015).

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. Their findings highlight the compounds' good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Enzyme Inhibition

Gul et al. (2016) developed new benzenesulfonamides with antitumor activity, emphasizing their role as carbonic anhydrase inhibitors, which is significant for cancer research and treatment strategies. Their work demonstrates the compounds' cytotoxic activities and potential in targeting tumor-specificity, highlighting the importance of structural variation for enhanced bioactivity (Gul et al., 2016).

Crystallographic Studies

Gelbrich, Threlfall, and Hursthouse (2012) focused on the crystal structures of isostructural benzenesulfonamides, providing insights into the adaptability of their three-dimensional packing modes to different molecular shapes. This research sheds light on the structural versatility of sulfonamide derivatives, which could influence their pharmacological properties and applications in material science (Gelbrich, Threlfall, & Hursthouse, 2012).

Novel Nonsteroidal Receptor Antagonists

Yamada et al. (2016) reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists. Their research contributes to understanding the therapeutic potential of these compounds in treating diseases related to the female reproductive system, including uterine leiomyoma and endometriosis (Yamada et al., 2016).

Molecular Interaction and Drug Design

Fonari, Simonov, Wang, Tang, and Ganin (2009) explored the selective interactions of triphenylmethane derivatives with crown ethers and linear O-containing molecules. Their findings on the crystal structures and complex formation contribute valuable insights to the field of supramolecular chemistry and drug design, demonstrating how subtle structural differences can significantly affect molecular assembly and interaction (Fonari et al., 2009).

properties

IUPAC Name

2-cyano-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-13-7-4-6-12(9-13)16-20(17,18)14-8-3-2-5-11(14)10-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZFRSLZAJSPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3-methoxyphenyl)benzenesulfonamide

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